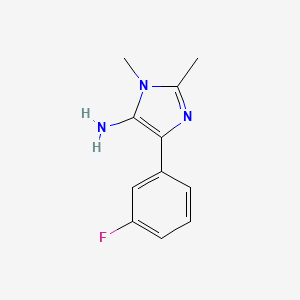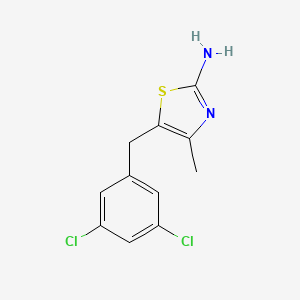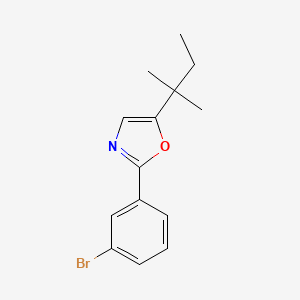![molecular formula C9H13ClN2 B11812329 (S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride](/img/structure/B11812329.png)
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by a cyclopenta[c]pyridine core structure, which is a fused bicyclic system containing both a pyridine and a cyclopentane ring
Méthodes De Préparation
The synthesis of (S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
In industrial settings, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of aqueous micelles catalyzed by p-toluenesulfonic acid (PTSA) under ultrasonic irradiation have been explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
For example, the compound can undergo oxidation to form pyridine derivatives, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals
Applications De Recherche Scientifique
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules, including coordination polymers and heterocyclic compounds . Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
In biology and medicine, this compound has shown potential as a pharmacological agent. Its derivatives have been studied for their anti-inflammatory, antimicrobial, and anticancer activities . Additionally, it has been explored as a potential inhibitor for various enzymes and receptors, making it a promising candidate for drug development.
In industry, this compound is used in the production of corrosion inhibitors for steel alloys. Its ability to form protective films on metal surfaces helps prevent corrosion and extends the lifespan of industrial equipment .
Mécanisme D'action
The mechanism of action of (S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities.
The compound’s ability to interact with cellular receptors and modulate signaling pathways also contributes to its pharmacological effects. By influencing the expression and activity of key proteins involved in inflammation, cell proliferation, and apoptosis, this compound can exert significant biological effects .
Comparaison Avec Des Composés Similaires
(S)-3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-aminehydrochloride can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives . While both compounds share a similar core structure, the presence of different functional groups (e.g., amine vs. carbonitrile) imparts distinct chemical and biological properties.
Other similar compounds include 1H-imidazo[4,5-c]pyridines, which are known for their agonistic activity on Toll-like receptor 7 (TLR7)
Propriétés
Formule moléculaire |
C9H13ClN2 |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
(7S)-3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-4-7-2-3-9(10)8(7)5-11-6;/h4-5,9H,2-3,10H2,1H3;1H/t9-;/m0./s1 |
Clé InChI |
ALTPNOLRPVJZKJ-FVGYRXGTSA-N |
SMILES isomérique |
CC1=CC2=C(C=N1)[C@H](CC2)N.Cl |
SMILES canonique |
CC1=CC2=C(C=N1)C(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)




![3-(Furan-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B11812303.png)

![1-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11812311.png)


